molecular formula C16H12O4 B562657 4-Hydroxy-6-benzyloxycoumarin CAS No. 30992-65-5

4-Hydroxy-6-benzyloxycoumarin

Cat. No. B562657
CAS RN: 30992-65-5
M. Wt: 268.268
InChI Key: OCVAZEDQAFICLI-UHFFFAOYSA-N
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Description

4-Hydroxy-6-benzyloxycoumarin is a derivative of 4-Hydroxycoumarin . 4-Hydroxycoumarins are a very important class of biologically active drugs which are widely used as anticoagulants .


Synthesis Analysis

The synthesis of 4-Hydroxycoumarin has been described in the literature, most of which use simple phenol and 1- (2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting compounds . Other synthesis pathways exist, but they are based on intermediate synthesis compounds .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-6-benzyloxycoumarin is C16H12O4 . Its molecular weight is 268.268 .


Chemical Reactions Analysis

4-Hydroxycoumarin has been studied for its reactivity. The literature reports two main types of acylation such as C -acylation and O -acylation . Several authors have synthesized and studied C -acylation in liquid medium and the solvent free .


Physical And Chemical Properties Analysis

4-Hydroxy-6-benzyloxycoumarin is a compound with the molecular formula C16H12O4 and a molecular weight of 268.268 .

Scientific Research Applications

Medicinal Chemistry: Anticoagulant Drugs

4-Hydroxy-6-benzyloxycoumarin derivatives have been extensively studied for their anticoagulant properties. They function as vitamin K antagonists, targeting vitamin K 2,3-epoxide reductase in the liver microsomes . This mechanism is crucial in the treatment of conditions where excessive clotting poses a health risk, such as thrombophlebitis, pulmonary embolism, and certain cardiac conditions .

Organic Synthesis: Suzuki–Miyaura Coupling

In organic synthesis, 4-Hydroxy-6-benzyloxycoumarin serves as a precursor for various boron reagents used in Suzuki–Miyaura coupling . This reaction is pivotal for forming carbon-carbon bonds under mild and functional group tolerant conditions, making it a cornerstone in the synthesis of complex organic molecules .

Pharmaceutical Applications: Neurodegenerative Diseases

The unique chemical structure of coumarins, including 4-Hydroxy-6-benzyloxycoumarin, allows for binding to various biological targets, which is beneficial in developing treatments for neurodegenerative diseases . Their ability to engage in hydrophobic interactions and hydrogen bonding makes them suitable for designing drugs aimed at these conditions .

Cancer Research: Antitumor Activity

Coumarin derivatives exhibit promising antitumor activities. The benzyloxy and hydroxy groups in 4-Hydroxy-6-benzyloxycoumarin can be modified to enhance its binding affinity to cancerous cells, providing a pathway for targeted cancer therapies .

Anti-Inflammatory and Antimicrobial Properties

The compound has been recognized for its anti-inflammatory and antimicrobial activities. It can be incorporated into therapeutic agents to treat inflammation and infections, leveraging its ability to disrupt microbial cell processes .

Industrial Applications: Dyes and Liquid Crystals

Beyond its medicinal applications, 4-Hydroxy-6-benzyloxycoumarin is also a key intermediate in the production of industrial products such as dyes and liquid crystals . Its conjugated molecular architecture is advantageous in creating materials with specific optical properties .

Mechanism of Action

The primary mechanism of the 4-hydroxycoumarin drugs is the inhibition of vitamin K epoxide reductase . These compounds are not direct antagonists of vitamin K, but rather act to deplete reduced vitamin K in tissues .

Safety and Hazards

The safety data sheet for 4-Hydroxycoumarin suggests that it may cause serious eye damage and may cause respiratory irritation .

Future Directions

There is ongoing research into the development of novel anticancer drugs with different mechanisms of action, where coumarin is a highly promising pharmacophore . The molecular diversity scope of 4-hydroxycoumarin in the synthesis of heterocyclic compounds via multicomponent reactions is also being explored .

properties

IUPAC Name

4-hydroxy-6-phenylmethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-14-9-16(18)20-15-7-6-12(8-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVAZEDQAFICLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716058
Record name 6-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30992-65-5
Record name 6-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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